molecular formula C10H10BrNO2 B6163674 methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1632129-36-2

methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B6163674
CAS No.: 1632129-36-2
M. Wt: 256.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate is a brominated indole derivative featuring a partially saturated indole ring (2,3-dihydro structure), a methyl ester group at position 5, and a bromine substituent at position 5. The dihydroindole core reduces aromaticity, influencing reactivity and molecular interactions compared to fully aromatic indoles .

Properties

CAS No.

1632129-36-2

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The dihydroindole structure can be oxidized to form the corresponding indole derivative.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 7-substituted indole derivatives.

    Oxidation: Formation of 7-bromoindole-5-carboxylic acid.

    Reduction: Formation of 7-bromo-2,3-dihydro-1H-indole-5-methanol.

Scientific Research Applications

Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

Dimethyl 7-Bromo-5-methoxyindole-2,3-dicarboxylate (C₁₂H₁₁NO₄Br)
  • Structure : Contains two ester groups (dimethyl) at positions 2 and 3, a methoxy group at position 5, and bromine at position 6.
  • Synthesis : Prepared via cyclization of 1-(2-bromo-4-methoxyphenyl)-2-phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) under reflux .
  • Key Differences : Additional methoxy and ester groups increase steric hindrance and lipophilicity compared to the target compound. The fully aromatic indole ring enhances planarity, affecting π-π stacking interactions .
Ethyl 5-Bromo-2,3-dihydro-1H-indole-7-carboxylate
  • Structure : Ethyl ester at position 7 and bromine at position 5, with a dihydroindole core.
  • Synthesis : Likely synthesized via similar cyclization methods but using ethyl ester precursors .
  • Key Differences : The ethyl group increases logP (lipophilicity) compared to the methyl ester in the target compound. Bromine positioning alters electronic effects; a 7-bromo substituent (target) deactivates the ring differently than a 5-bromo substituent .
7-Bromo-5-methylindoline-2,3-dione
  • Structure : Features a dione (two ketone groups) at positions 2 and 3, with a methyl group at position 4.
  • The absence of an ester group reduces reactivity toward nucleophiles compared to the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound C₁₀H₁₀BrNO₂ 256.10 g/mol Methyl ester, Br, dihydro Reduced aromaticity, moderate logP (~2.5)
Dimethyl 7-Bromo-5-methoxyindole-2,3-dicarboxylate C₁₂H₁₁NO₄Br 329.13 g/mol Dimethyl ester, Br, methoxy Higher logP (~3.2), crystalline
Ethyl 5-Bromo-2,3-dihydro-1H-indole-7-carboxylate C₁₁H₁₂BrNO₂ 270.13 g/mol Ethyl ester, Br, dihydro Increased lipophilicity (logP ~3.0)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 223.63 g/mol Carboxylic acid, Cl, methyl Acidic (pKa ~4.5), polar

Spectroscopic and Analytical Data

  • ¹H NMR :
    • Target Compound: Methyl ester (δ ~3.8 ppm), dihydro protons (δ ~3.0–3.5 ppm as multiplet), aromatic protons (δ ~6.8–7.2 ppm, deshielded by Br) .
    • Ethyl 5-Bromo Analog: Ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), dihydro protons similar to target .
  • Mass Spectrometry :
    • Target Compound: [M+H]⁺ expected at m/z 256.00 (isotopic pattern for Br evident) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.